4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide
CAS No.:
Cat. No.: VC14978021
Molecular Formula: C19H17F3N2O2
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.
![4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide -](/images/structure/VC14978021.png)
Specification
Molecular Formula | C19H17F3N2O2 |
---|---|
Molecular Weight | 362.3 g/mol |
IUPAC Name | 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide |
Standard InChI | InChI=1S/C19H17F3N2O2/c20-19(21,22)26-15-10-8-14(9-11-15)24-18(25)7-3-4-13-12-23-17-6-2-1-5-16(13)17/h1-2,5-6,8-12,23H,3-4,7H2,(H,24,25) |
Standard InChI Key | LRJJDGUBMUCTPM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Introduction
4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound featuring an indole moiety and a trifluoromethoxy-substituted phenyl group, linked by a butanamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with indole derivatives. These activities include neuroprotective effects, making it a candidate for further research in neurological disorders.
Synthesis and Production
The synthesis of 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps, including the formation of the indole and butanamide components. Optimizing reaction conditions and using continuous flow reactors can enhance yields and efficiency during industrial production.
Biological Activity and Potential Applications
Indole derivatives, such as 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide, are known for their diverse biological activities. These include potential neuroprotective effects, which make them candidates for research into neurological disorders. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and potentially influencing signaling pathways involved in disease processes.
Compound | Structure Features | Biological Activity |
---|---|---|
4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide | Indole moiety, trifluoromethoxy-substituted phenyl group, butanamide linkage | Neuroprotective effects, potential therapeutic applications |
4-(1H-indol-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine | Indole moiety, piperazine ring | Anticancer, antimicrobial |
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide | Indole moiety, chlorobenzyl group | Antimicrobial |
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